3-Ethyl-1-methylcyclohexan-1-amine

Cyclohexylamine regioisomerism Primary amine derivatization NMDA receptor PCP site SAR

3-Ethyl-1-methylcyclohexan-1-amine (CAS 1314898-56-0) is a C9H19N cyclohexanamine derivative bearing a primary amine at the 1-position with distinct geminal methyl and vicinal 3-ethyl substitution on the cyclohexane ring. The compound belongs to the 1-amino-alkylcyclohexane class, a family systematically investigated as uncompetitive NMDA receptor PCP-site ligands, with class members exhibiting [3H]-MK-801 binding Ki values spanning 1.5–143 μM across 36 tested congeners.

Molecular Formula C9H19N
Molecular Weight 141.25 g/mol
Cat. No. B13185203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-1-methylcyclohexan-1-amine
Molecular FormulaC9H19N
Molecular Weight141.25 g/mol
Structural Identifiers
SMILESCCC1CCCC(C1)(C)N
InChIInChI=1S/C9H19N/c1-3-8-5-4-6-9(2,10)7-8/h8H,3-7,10H2,1-2H3
InChIKeyQXSQMLIKHNKVTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-1-methylcyclohexan-1-amine Procurement Guide: Core Identity and Compound Class


3-Ethyl-1-methylcyclohexan-1-amine (CAS 1314898-56-0) is a C9H19N cyclohexanamine derivative bearing a primary amine at the 1-position with distinct geminal methyl and vicinal 3-ethyl substitution on the cyclohexane ring [1]. The compound belongs to the 1-amino-alkylcyclohexane class, a family systematically investigated as uncompetitive NMDA receptor PCP-site ligands, with class members exhibiting [3H]-MK-801 binding Ki values spanning 1.5–143 μM across 36 tested congeners [2]. Its structural formula and MDL identifier (MFCD19204868) are registered in authoritative chemical databases, and computed physicochemical properties—including an ACD/LogP of 2.96 and predicted boiling point of 176.9 °C—are available [1][3]. The compound is commercially supplied at 95% purity for research use .

Why Generic Substitution of 3-Ethyl-1-methylcyclohexan-1-amine with Broader-Class Cyclohexylamines Is Unreliable


Within the amino-alkylcyclohexane class, small changes in alkyl substitution pattern produce large shifts in NMDA receptor affinity—the 36 compounds tested by Parsons et al. (1999) spanned a nearly 100-fold Ki range (1.5–143 μM) against [3H]-MK-801 binding [1]. The position of alkyl substitution (C-1 geminal vs. C-3 vicinal vs. N-alkylation) determines not only lipophilicity (e.g., the target compound's ACD/LogP of 2.96 vs. neramexane's LogP of 3.50 [2][3]) but also the amine's nucleophilicity and steric accessibility for further derivatization [4]. Procurement of an N-ethyl or N-methyl regioisomer in place of a C-3-ethyl, C-1-methyl primary amine therefore alters both receptor pharmacology and synthetic utility in downstream applications. The quantitative evidence below demonstrates where measurable differentiation exists relative to the most relevant comparators.

Quantitative Differentiation Evidence for 3-Ethyl-1-methylcyclohexan-1-amine Against Closest Analogs


Primary Amine Regioisomerism: C-1 Substitution vs. N-Alkylation Determines Derivatization Reactivity and Pharmacological Target Space

3-Ethyl-1-methylcyclohexan-1-amine is a primary amine (RNH₂) with both alkyl groups attached as C-substituents on the cyclohexane ring at positions 1 and 3. This contrasts with the N-ethyl-1-methylcyclohexanamine regioisomer (CAS not cross-referenced; a secondary amine, R₂NH), where one alkyl group resides on the nitrogen [1]. The primary amine character of the target compound enables a broader scope of synthetic transformations—including amide coupling, sulfonamide formation, reductive amination with aldehydes, and imine formation—that are precluded or sterically hindered in the N-alkylated secondary amine regioisomer. Within the NMDA receptor PCP binding site SAR established by Jirgensons et al. (2000), the position and size of 1,3,5-substituents on the cyclohexane ring, rather than N-substitution, were systematically varied to optimize affinity, with pure diastereomers of defined axial/equatorial amino configuration isolated and tested [2].

Cyclohexylamine regioisomerism Primary amine derivatization NMDA receptor PCP site SAR

Physicochemical Differentiation: LogP, Molecular Weight, and Volatility vs. Neramexane (MRZ 2/579)

The computed and experimentally referenced physicochemical profile of 3-ethyl-1-methylcyclohexan-1-amine differentiates it from the most advanced clinical candidate in its class, neramexane (MRZ 2/579; 1,3,3,5,5-pentamethylcyclohexan-1-amine). The target compound has a lower ACD/LogP of 2.96 vs. neramexane's LogP of 3.50 [1][2], consistent with its lower molecular weight (141.25 vs. 169.31 Da) and fewer methyl substituents. The predicted boiling point is also lower (176.9 °C vs. 195.5 °C), reflecting reduced van der Waals interactions [1][3]. The NMDA receptor PCP-site binding affinity of neramexane has been precisely characterized (Ki = 0.65 μM in [3H]-MK-801 displacement; IC50 = 1.29 μM against steady-state NMDA currents in cultured hippocampal neurones at -70 mV) [4]. While the target compound's individual Ki has not been reported in peer-reviewed literature, the broader class Ki range of 1.5–143 μM provides a quantitative framework for its expected affinity window [5].

Lipophilicity comparison Cyclohexylamine physicochemical properties CNS drug-like property differentiation

Stereochemical Granularity: Defined (1R,3R) and (1R,3S) Diastereomers Enable Target-Specific Optimization

3-Ethyl-1-methylcyclohexan-1-amine contains two stereogenic centers (C-1 bearing the amino and methyl groups; C-3 bearing the ethyl group), yielding four possible stereoisomers. The (1R,3R)-3-ethyl-1-methylcyclohexan-1-amine stereoisomer is specifically indexed in the J-GLOBAL chemical substance database (J-GLOBAL ID: 200907000381812545) with defined InChI and stereochemical descriptors [1]. The (1R,3S)-rel diastereomer carries the distinct CAS 383185-99-7 . This stereochemical granularity is pharmacologically significant: Jirgensons et al. (2000) demonstrated that pure diastereomers of 1,3,5-alkylsubstituted cyclohexylamines with defined axial (2-ax) vs. equatorial (2-eq) amino group configuration were isolated and tested separately, and the optimal substituent size was determined using Hansch analysis specifically for the equatorial amino conformation [2]. In contrast, neramexane (1,3,3,5,5-pentamethylcyclohexan-1-amine) possesses only one stereogenic center (C-1), limiting stereochemical exploration to two enantiomers. The additional stereochemical degree of freedom in 3-ethyl-1-methylcyclohexan-1-amine provides a richer SAR landscape for stereospecific target engagement studies.

Chiral cyclohexylamine Diastereomer separation Stereospecific NMDA receptor pharmacology

Patent-Documented Class Activity: 1-Amino-alkylcyclohexane NMDA Receptor Antagonism and CNS Disease Relevance

3-Ethyl-1-methylcyclohexan-1-amine falls within the generic Markush structure of US Patent 6,071,966 (Merz + Co.), which claims 1-amino-alkylcyclohexanes wherein R1 through R5 may independently be hydrogen, methyl, ethyl, or propyl, and specifically enumerates compounds including 1-amino-1,3,5-trimethylcyclohexane, 1-amino-1,3,3,5,5-pentamethylcyclohexane (neramexane), and 1-amino-1,5,5-trimethyl-3-ethylcyclohexane as exemplified NMDA receptor antagonists [1]. The patent establishes that compounds in this class demonstrate systemic activity as uncompetitive NMDA receptor antagonists with rapid blocking/unblocking kinetics and strong voltage-dependency, with in vivo anticonvulsant ED50 values ranging from 3.6 to 130 mg/kg i.p. in the MES (maximal electroshock seizure) model across the series [2]. The specific (1R,3R) stereoisomer of the target compound is also documented in J-GLOBAL as a chemical substance appearing in patent literature [3]. While the target compound's individual ED50 has not been disclosed, its structural placement within the patent genus—carrying a 1-methyl, 3-ethyl substitution pattern intermediate between the unsubstituted baseline and the fully pentamethyl-substituted neramexane—positions it as a tool compound for investigating the lipophilicity-activity continuum described by Hansch analysis in Jirgensons et al. (2000) [4].

NMDA receptor antagonist CNS drug discovery 1-amino-alkylcyclohexane patent landscape

Commercial Availability and Purity Specification: Single-Source Research Supply at 95% Purity

3-Ethyl-1-methylcyclohexan-1-amine is commercially available from Leyan (Shanghai Haohong Biomedical Technology Co., Ltd.) under product number 1377390 at 95% purity, with 1 g in stock and larger quantities (5 g, 10 g, 25 g) available upon quotation . The compound is supplied with an MDL number (MFCD19204868) and a computed LogP of 2.304 (in-house calculation; note: this value diverges from the ACD/Labs prediction of 2.96, reflecting methodological differences) [1]. GHS hazard classification is provided (H302-H315-H319-H335; GHS07 warning), and recommended storage conditions are specified . In contrast, the closest C-substituted analog available from the same supplier class, 1-amino-1,3,3,5,5-pentamethylcyclohexane (neramexane free base), is not listed in the Leyan catalog, and procurement typically requires custom synthesis or access through specialized pharmaceutical intermediate channels . This differential commercial accessibility makes 3-ethyl-1-methylcyclohexan-1-amine a more readily obtainable tool compound for academic laboratories exploring amino-alkylcyclohexane SAR, despite the absence of a published individual Ki.

Research chemical procurement Cyclohexylamine building block Specialty amine supplier

Recommended Research and Procurement Application Scenarios for 3-Ethyl-1-methylcyclohexan-1-amine


Structure-Property Relationship (SPR) Probe for Lipophilicity-Modulated CNS Penetration Studies

The intermediate LogP of 2.96 (vs. neramexane's 3.50) and reduced molecular weight (141.25 Da) position 3-ethyl-1-methylcyclohexan-1-amine as a tool compound for investigating how incremental changes in cyclohexylamine alkyl substitution affect passive membrane permeability and CNS distribution [1]. Within the amino-alkylcyclohexane class where Ki values span 1.5–143 μM for [3H]-MK-801 displacement, this compound occupies a predicted intermediate affinity range based on its substitution pattern between the minimally substituted baseline (R1–R5 = H) and the fully optimized pentamethyl neramexane (Ki = 0.65 μM) [2][3]. Researchers can use this compound to decouple lipophilicity effects from affinity effects in SPR studies, an experimental design not achievable with the clinically advanced but structurally extreme comparators memantine and neramexane.

Stereochemical SAR Exploration of NMDA Receptor PCP Binding Site Topology

With two stereogenic centers yielding four configurational isomers, 3-ethyl-1-methylcyclohexan-1-amine provides a stereochemical SAR platform that the single-stereocenter neramexane and the achiral memantine cannot offer [1]. The Jirgensons et al. (2000) study established that pure diastereomers of 1,3,5-alkylsubstituted cyclohexylamines with defined axial vs. equatorial amino configuration exhibit differential binding to the PCP site, and the optimal substituent size was determined via Hansch analysis for the equatorial amino conformation . Procurement of the (1R,3R) stereoisomer (J-GLOBAL indexed) enables stereospecific investigation of how the relative orientation of the 3-ethyl group modulates NMDA receptor channel block kinetics, voltage-dependency, and off-rate—parameters shown by Parsons et al. (1999) to correlate with therapeutic tolerability [2].

Primary Amine Building Block for Focused Chemical Library Synthesis Targeting Ion Channels

The primary amine functionality of 3-ethyl-1-methylcyclohexan-1-amine, bearing two N-H bonds, enables sequential or orthogonal derivatization strategies—including amide coupling with carboxylic acid building blocks, sulfonylation, and reductive amination—that are inaccessible to N-alkyl secondary amine regioisomers [1]. This makes the compound a versatile scaffold for generating focused libraries of substituted cyclohexylamines for screening against ion channel targets beyond NMDA receptors, including nicotinic acetylcholine receptors and 5-HT3 receptors, for which amino-alkylcyclohexanes have demonstrated antagonist activity in patent disclosures . The commercial availability at 95% purity from Leyan (Product No. 1377390) reduces the synthetic burden for library production relative to custom-synthesized analogs [2].

Reference Compound for Analytical Method Development in Amino-alkylcyclohexane Detection and Quantification

With defined CAS registry (1314898-56-0), MDL number (MFCD19204868), and predicted physicochemical properties including LogP (2.96), boiling point (176.9 °C), and density (0.8 g/cm³) [1], 3-ethyl-1-methylcyclohexan-1-amine can serve as a reference standard for developing GC-MS or LC-MS/MS analytical methods for detecting amino-alkylcyclohexanes in biological matrices or reaction monitoring. Its distinct retention characteristics relative to neramexane (BP 195.5 °C) and memantine (BP 239.8 °C) facilitate chromatographic separation in method validation protocols. The compound's GHS hazard classification (H302-H315-H319-H335; GHS07) is documented, supporting laboratory safety compliance during method development .

Quote Request

Request a Quote for 3-Ethyl-1-methylcyclohexan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.